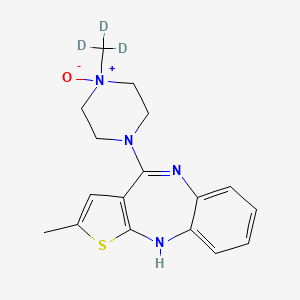

Olanzapine-d3 N-Oxide

Description

Contextualization of Olanzapine (B1677200) Metabolites within Xenobiotic Biotransformation Pathways

Xenobiotic biotransformation is the multistep process by which living organisms metabolize, and typically detoxify, foreign chemical compounds (xenobiotics) like drugs and poisons. wikipedia.org This process is generally divided into three phases. Phase I reactions introduce or expose functional groups (such as hydroxyl or amine groups), making the xenobiotic more reactive and polar. wikipedia.orgmhmedical.com Phase II involves conjugating these modified compounds with endogenous polar molecules, which significantly increases their water solubility and facilitates excretion. wikipedia.orgmhmedical.com In Phase III, the conjugated xenobiotics are actively transported out of cells. wikipedia.orgnih.gov

Olanzapine undergoes extensive biotransformation in the body, with less than 10% of a dose being excreted unchanged. nih.govpsychopharmacologyinstitute.com Its metabolism is complex, involving several key pathways primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). nih.govpsychopharmacologyinstitute.com The main metabolic routes are:

Direct Glucuronidation: This Phase II reaction is the major metabolic pathway for olanzapine. The olanzapine-10-N-glucuronide is a major metabolite found in plasma and urine. pharmgkb.orgnih.gov

CYP-Mediated Oxidation: These Phase I reactions are also significant. The primary oxidative pathways include N-demethylation to form N-desmethylolanzapine (catalyzed mainly by CYP1A2) and hydroxylation to form 2-hydroxymethyl olanzapine (catalyzed by CYP2D6). nih.govpharmgkb.org Another important oxidative route is N-oxidation.

The Role of N-Oxidation in Drug Metabolism Research

N-oxidation is a crucial Phase I metabolic reaction for many drugs containing tertiary amine structures, like olanzapine. nih.govsemanticscholar.org This reaction involves the addition of an oxygen atom to the nitrogen, forming an N-oxide metabolite. tandfonline.com The enzymes responsible for this transformation are primarily the flavin-containing monooxygenase (FMO) system, particularly FMO3, and to a lesser extent, cytochrome P450 enzymes like CYP2D6. nih.govpharmgkb.orgpharmgkb.org

The formation of N-oxides can have several consequences. While often leading to pharmacologically inactive and more water-soluble compounds that are easily excreted, some N-oxide metabolites can retain or even have greater activity than the parent drug. semanticscholar.orghyphadiscovery.com They can also be chemically unstable, sometimes reverting to the parent drug in the body. tandfonline.comhyphadiscovery.com Studying the N-oxidation pathway is therefore critical for a complete understanding of a drug's disposition, efficacy, and potential for drug-drug interactions. nih.gov In the case of olanzapine, the formation of Olanzapine N-Oxide is a recognized, albeit less predominant, metabolic pathway compared to glucuronidation and N-demethylation. nih.gov

Academic Significance of Deuterated Analogs in Pharmacological and Analytical Sciences

Deuterated analogs, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612) (D), are invaluable tools in research. cdnsciencepub.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference, known as the kinetic isotope effect, can significantly slow the rate of metabolic reactions that involve breaking this bond. wikipedia.org This property allows researchers to investigate metabolic pathways and can sometimes be used to create drugs with improved pharmacokinetic profiles. nih.govascensusspecialties.comacs.org

In analytical sciences, particularly in quantitative analysis using mass spectrometry (MS), deuterated compounds are considered the gold standard for internal standards. texilajournal.comaptochem.comclearsynth.com An internal standard is a compound added to a sample in a known quantity to enable the precise quantification of a target analyte. aptochem.com A deuterated analog of the analyte, such as Olanzapine-d3 (B602520) N-Oxide for the analysis of Olanzapine N-Oxide, is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte itself. aptochem.com

This means it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer, effectively compensating for variations in these steps. texilajournal.comaptochem.com However, due to its increased mass from the deuterium atoms, it can be distinguished from the non-labeled analyte by the mass spectrometer. aptochem.com The use of stable isotope-labeled internal standards like Olanzapine-d3 N-Oxide is essential for developing robust, accurate, and precise bioanalytical methods for quantifying drug metabolites in complex biological matrices such as blood and urine. texilajournal.comnih.gov This precision is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. texilajournal.comnih.gov

Compound Information Tables

Table 1: Olanzapine and its Metabolites

| Compound Name | Molecular Formula | Key Metabolic Pathway | Primary Enzymes Involved |

|---|---|---|---|

| Olanzapine | C₁₇H₂₀N₄S | Parent Drug | N/A (Substrate) |

| Olanzapine-10-N-glucuronide | C₂₃H₂₈N₄O₆S | Direct Glucuronidation | UGT1A4, UGT2B10 |

| N-Desmethylolanzapine | C₁₆H₁₈N₄S | N-Demethylation (Oxidation) | CYP1A2, CYP2D6 |

| 2-Hydroxymethylolanzapine | C₁₇H₂₀N₄OS | Aromatic Hydroxylation (Oxidation) | CYP2D6 |

| Olanzapine N-Oxide | C₁₇H₂₀N₄OS | N-Oxidation | FMO3, CYP2D6 |

Table 2: Featured Deuterated Compound

| Compound Name | Molecular Formula | CAS Number | Application |

|---|

| This compound | C₁₇H₁₇D₃N₄OS | Not Available | Internal standard for mass spectrometry, metabolic research |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20N4OS |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

2-methyl-4-[4-oxido-4-(trideuteriomethyl)piperazin-4-ium-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine |

InChI |

InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 |

InChI Key |

LJVNYCDXBXGQIK-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)[O-] |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling of Olanzapine D3 N Oxide

Chemical Synthesis Pathways for Olanzapine (B1677200) N-Oxide

The principal method for synthesizing Olanzapine N-Oxide is through the direct oxidation of olanzapine. This chemical transformation is typically accomplished using a variety of oxidizing agents. Among the common reagents employed for N-oxidation are hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and other specialized oxidation systems. The reaction mechanism generally involves a nucleophilic attack by the nitrogen atom of the piperazine (B1678402) ring in olanzapine on the electrophilic oxygen atom of the oxidizing agent.

The choice of the oxidizing agent, along with the reaction conditions such as the solvent and temperature, plays a pivotal role in maximizing the yield of the desired N-oxide while minimizing the formation of unwanted side products. For instance, employing a biphasic system with a phase-transfer catalyst can sometimes improve the efficiency of the oxidation process. The progress of the reaction is often monitored using analytical techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ascertain the optimal reaction duration.

An alternative synthetic route could involve the formation of the N-oxide functionality on a precursor molecule prior to the final cyclization step that forms the characteristic thienobenzodiazepine ring system of olanzapine. However, the direct oxidation of the parent olanzapine molecule remains the more frequently utilized and direct method.

Strategies for Deuterium (B1214612) Incorporation in Olanzapine Precursors and Derivatives

The introduction of deuterium atoms into the olanzapine structure to produce Olanzapine-d3 (B602520) is achieved through the use of deuterated starting materials or reagents. The "d3" in the name signifies that three hydrogen atoms within the molecule have been substituted with deuterium atoms. This labeling is commonly located on a methyl group, transforming it into a trideuteromethyl group (-CD₃).

A prevalent strategy for this isotopic labeling is the use of a deuterated alkylating agent, such as iodomethane-d3 (B117434) (CD₃I), during one of the final stages of the olanzapine synthesis. The precursor to olanzapine, which contains a secondary amine, can be alkylated with iodomethane-d3 to introduce the deuterated methyl group. This approach allows for the incorporation of the isotopic label late in the synthetic sequence, which can be a more economically viable option.

Alternatively, deuterium can be integrated earlier in the synthetic pathway by utilizing deuterated building blocks. For example, a key intermediate containing the necessary amine functionality could be synthesized from a deuterated starting material. Subsequent reaction steps would then lead to the formation of the deuterated olanzapine precursor, which is then ready for the N-oxidation reaction.

Considerations for Stereochemical Control in N-Oxidation Reactions

The nitrogen atom that undergoes oxidation in the olanzapine molecule is part of a piperazine ring and is considered a prochiral center. Consequently, the N-oxidation of olanzapine can result in the creation of a new stereocenter at the nitrogen atom, leading to the potential formation of two enantiomers of Olanzapine N-Oxide. However, in many instances involving the N-oxidation of cyclic amines of this nature, the resulting N-oxide may undergo rapid pyramidal inversion at the nitrogen atom, particularly at ambient temperatures. This inversion process can lead to the formation of a racemic mixture of the two enantiomers.

Achieving stereochemical control in N-oxidation reactions can be a significant challenge. The use of chiral oxidizing agents or chiral catalysts can, in some cases, induce asymmetry in the reaction, leading to an enantiomeric excess of one of the stereoisomers. Nevertheless, the development of highly stereoselective N-oxidation methods for complex molecules such as olanzapine is an active area of chemical research. The specific geometry of the substrate molecule and the nature of the oxidizing agent are critical factors in determining the stereochemical outcome of the reaction.

For the application of Olanzapine-d3 N-Oxide as an internal standard in analytical and bioanalytical methods, a racemic mixture is often sufficient. The primary focus in this context is the mass difference introduced by the deuterium atoms, which allows for its differentiation from the non-deuterated analyte, rather than the specific stereochemistry at the nitrogen atom.

Challenges and Advancements in Purity and Yield Optimization for Deuterated N-Oxides

The synthesis of deuterated N-oxides, including this compound, presents a number of challenges in obtaining high levels of purity and yield.

Yield Optimization:

Side Reactions: The oxidation reaction can sometimes lead to the formation of various byproducts. These can include over-oxidized species or products resulting from the degradation of either the starting material or the N-oxide product itself. Careful and precise control of the reaction conditions is essential to minimize these undesirable side reactions.

Incomplete Conversion: Achieving complete conversion of the starting material to the N-oxide can be difficult. Unreacted olanzapine-d3 may persist in the reaction mixture, which then requires efficient purification methods to be removed.

Purity Enhancement:

Isotopic Purity: Ensuring a high degree of isotopic purity in the final product is of utmost importance. This means that the vast majority of the molecules must contain the desired three deuterium atoms. The isotopic purity of the deuterated starting materials, such as iodomethane-d3, has a direct impact on the isotopic purity of the final product.

Chemical Purity: The final product must be free from chemical impurities. These can include unreacted starting materials, byproducts from the reaction, and any residual solvents used in the synthesis or purification process. Purification is typically accomplished through chromatographic techniques such as column chromatography or preparative HPLC.

Advancements:

Improved Catalytic Systems: Ongoing research into more selective and efficient oxidizing agents and catalytic systems continues to drive advancements in the field. These developments are aimed at improving reaction yields and reducing the formation of unwanted byproducts.

Enhanced Purification Techniques: The evolution of more sophisticated chromatographic methods and the development of new stationary phases allow for better separation of the desired deuterated N-oxide from any impurities, ultimately leading to higher levels of purity in the final product.

| Synthetic Parameter | Details | Implication for this compound Synthesis |

| Oxidizing Agent | m-CPBA, H₂O₂ | Affects the rate of reaction, selectivity, and the formation of byproducts. |

| Deuterium Source | Iodomethane-d3 (CD₃I) | Determines the position and efficiency of the isotopic labeling. |

| Solvent | Dichloromethane, Chloroform | Influences the solubility of the reactants and can affect the kinetics of the reaction. |

| Temperature | 0°C to room temperature | Controls the rate of the reaction and minimizes the degradation of reactants and products. |

| Purification Method | Preparative HPLC, Column Chromatography | Crucial for the separation of the final product from impurities and unreacted starting materials. |

Advanced Analytical Techniques for Characterizing Olanzapine D3 N Oxide

Mass Spectrometry (MS) Applications in Deuterated Metabolite Analysis

Mass spectrometry stands as a cornerstone technology for the analysis of drug metabolites due to its exceptional sensitivity and specificity. For deuterated compounds such as Olanzapine-d3 (B602520) N-Oxide, MS-based methods offer unparalleled capabilities in quantification, identification, and spatial distribution analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Olanzapine-d3 N-Oxide in complex biological matrices. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, the analyte is first separated from other matrix components on a chromatographic column before being introduced into the mass spectrometer.

The mass spectrometer is operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interferences from the biological matrix.

The use of a stable isotope-labeled internal standard, such as a non-deuterated or alternatively deuterated form of the analyte, is crucial for accurate quantification. This internal standard compensates for variations in sample preparation, chromatographic retention, and ionization efficiency.

Quantitative performance of LC-MS/MS methods for olanzapine (B1677200) and its metabolites is characterized by several key parameters:

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Accuracy and Precision: Measures of how close the measured values are to the true value and to each other, respectively.

Table 1: Performance Characteristics of LC-MS/MS Methods for Olanzapine Metabolite Quantification

| Parameter | Reported Range/Value | Reference |

|---|---|---|

| Linearity Range | 0.05 - 30 ng/mL | nih.gov |

| LLOQ | 0.15 ng/mL (for NO-O) | nih.gov |

| Intra-day Precision (%CV) | < 14.1% | nih.gov |

| Inter-day Precision (%CV) | < 14.1% | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification and profiling of metabolites like this compound. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically < 5 ppm).

This high mass accuracy allows for the determination of the elemental composition of an unknown metabolite, which is a critical step in its structural elucidation. For this compound, HRMS can unequivocally distinguish it from its non-deuterated counterpart and other potential metabolites with similar nominal masses.

In a typical metabolite profiling study, full-scan HRMS data is acquired to detect all ionizable compounds in a sample. The resulting complex dataset is then processed using specialized software to identify potential metabolites based on their accurate mass and isotopic pattern. Subsequent fragmentation analysis (MS/MS) using HRMS provides structural information by generating high-resolution product ion spectra, which can be used to confirm the identity of the metabolite. A study utilizing an LC-Orbitrap-MS/MS system demonstrated the successful identification of olanzapine metabolites, with mass errors for product ions being as low as 1.1 ppm. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Distribution Studies

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a label-free technique that enables the visualization of the spatial distribution of drugs and their metabolites within tissue sections. acs.org This powerful tool provides crucial information on where a compound and its metabolites, such as this compound, accumulate in a specific organ or tissue, which can be vital for understanding efficacy and potential toxicity. columbia.edu

In a MALDI-MSI experiment, a thin section of tissue is coated with an energy-absorbing matrix. A focused laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete spots. The resulting ions are analyzed by a mass spectrometer, generating a mass spectrum for each pixel of the imaged area. This allows for the creation of ion density maps that show the distribution of specific molecules.

Studies have successfully used MALDI-MSI to investigate the distribution of olanzapine and its metabolites in various tissues, including the brain. researchgate.net For instance, the distribution of olanzapine and its hydroxy-metabolite has been mapped in sagittal rat brain sections. researchgate.net While direct MALDI-MSI studies on this compound are not extensively reported, the technique's proven capability with the parent drug and other metabolites indicates its high potential for visualizing the tissue distribution of this deuterated N-oxide metabolite. Quantitative MALDI-MSI methods have also been developed for olanzapine, further enhancing the utility of this technique in drug distribution studies. nih.gov

Isotope Dilution Mass Spectrometry Principles and Applications

Isotope dilution mass spectrometry (IDMS) is a definitive quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample. This isotopically labeled compound, often referred to as the internal standard, has nearly identical chemical and physical properties to the endogenous analyte.

The fundamental principle of IDMS is that the isotopically labeled internal standard will behave identically to the analyte of interest during sample preparation, extraction, and ionization in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio is independent of sample recovery and matrix effects.

A liquid chromatography-isotope dilution tandem mass spectrometry (LC-ID/MS) method has been developed and validated for the quantification of olanzapine in human plasma, using olanzapine-d3 as the internal standard. exlibrisgroup.com This method demonstrated excellent linearity, accuracy, and precision, with a lower limit of quantification of 0.1 ng/mL. exlibrisgroup.com The principles of this approach are directly applicable to the quantification of this compound, where a different isotopically labeled variant would serve as the internal standard.

Chromatographic Separation Methodologies

The choice of chromatographic separation technique is critical for resolving this compound from its parent drug, other metabolites, and endogenous matrix components, thereby ensuring accurate and reliable analysis by the mass spectrometer.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional high-performance liquid chromatography (HPLC). UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which results in higher separation efficiency.

The enhanced resolution of UPLC is particularly advantageous for the analysis of complex mixtures containing structurally similar compounds, such as drug metabolites. For the analysis of this compound, UPLC can effectively separate it from other olanzapine metabolites and potential isobaric interferences, leading to more accurate quantification.

An optimized UPLC-MS/MS method has been developed for the quantitation of olanzapine in human plasma, utilizing olanzapine-d3 as the internal standard. rsc.org This method highlights the robustness and sensitivity achievable with UPLC, making it an ideal separation technique for the analysis of this compound in various biological matrices. The use of UPLC can also significantly reduce analysis run times, thereby increasing sample throughput in high-demand laboratory settings.

Table 2: UPLC-MS/MS Method Parameters for Olanzapine Analysis

| Parameter | Details | Reference |

|---|---|---|

| Chromatographic System | Ultra-Performance Liquid Chromatography | rsc.org |

| Mass Spectrometer | Tandem Mass Spectrometer | rsc.org |

| Internal Standard | Olanzapine-d3 | rsc.org |

| Application | Simultaneous estimation of olanzapine and its metabolites | rsc.org |

Supercritical Fluid Chromatography (SFC) for Complementary Separations in Impurity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical compounds, including the separation of impurities. Its application to the impurity profiling of this compound offers several advantages due to the unique properties of supercritical fluids, typically carbon dioxide, as the primary mobile phase.

SFC provides orthogonal selectivity compared to reversed-phase HPLC, meaning it can separate compounds that are difficult to resolve using conventional liquid chromatography methods. This is particularly valuable for impurity profiling, where structurally similar compounds need to be baseline separated for accurate quantification. The lower viscosity and higher diffusivity of supercritical fluids lead to faster analysis times and higher efficiency.

For the impurity profiling of this compound, a typical SFC method would involve a packed column with a suitable stationary phase, such as those modified with polar functional groups. The mobile phase would consist of supercritical CO2 with a polar co-solvent, like methanol (B129727) or ethanol, often containing an additive to improve peak shape and resolution. The separation of this compound from its potential impurities, which could include non-oxidized Olanzapine-d3, regioisomers of the N-oxide, and degradation products, would be optimized by adjusting parameters such as pressure, temperature, and the gradient of the co-solvent.

Table 1: Illustrative SFC Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | Chiral or polar-modified stationary phase |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol with 0.1% additive (e.g., amine) |

| Gradient | 5% to 40% B over 10 minutes |

| Flow Rate | 3 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and Mass Spectrometry (MS) |

This table represents a hypothetical set of starting conditions for method development and is not based on published experimental data for this specific compound.

The use of mass spectrometry as a detector (SFC-MS) is particularly advantageous as it provides mass information for each separated peak, aiding in the identification of unknown impurities. The mass difference between this compound and its potential impurities can be readily detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including isotopically labeled compounds like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the position of the deuterium (B1214612) label.

The introduction of three deuterium atoms in the this compound molecule will have specific and predictable effects on the NMR spectra compared to the non-deuterated analog. Deuterium (²H) has a different nuclear spin (I=1) from hydrogen (¹H, I=1/2) and resonates at a much lower frequency, making it effectively "silent" in a standard ¹H NMR spectrum. studymind.co.ukquora.com

In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the methyl group where the deuterium substitution has occurred will be absent or significantly reduced in intensity. The substitution can also lead to minor changes in the chemical shifts of neighboring protons due to isotopic effects. rsc.orgacs.org

In the ¹³C NMR spectrum, the carbon atom directly bonded to the deuterium atoms will exhibit a characteristic triplet multiplicity in a proton-decoupled spectrum due to one-bond carbon-deuterium coupling. The chemical shift of this carbon will also be slightly upfield compared to the corresponding carbon in the non-deuterated compound. rsc.orgacs.org Long-range isotopic effects may also cause subtle shifts in the signals of other carbon atoms in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Olanzapine N-Oxide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.8 - 7.5 |

| Piperazine (B1678402) Protons | 3.0 - 4.0 |

| N-CH₃ Protons | ~3.5 |

| Thieno-group CH₃ Protons | ~2.4 |

Note: These are approximate chemical shift ranges based on known data for Olanzapine and its derivatives. The signal for the deuterated methyl group in this compound would be absent in the ¹H spectrum. semanticscholar.orgumich.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for Olanzapine N-Oxide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic & Heteroaromatic Carbons | 115 - 160 |

| Piperazine Carbons | 45 - 60 |

| N-CH₃ Carbon | ~50 |

| Thieno-group CH₃ Carbon | ~15 |

Note: These are approximate chemical shift ranges. The carbon of the deuterated methyl group in this compound would show a characteristic splitting pattern and a slight upfield shift. semanticscholar.orgumich.edu

Enzymatic Formation and Metabolic Pathways of Olanzapine N Oxide in Preclinical Models

Identification and Characterization of Flavin-Containing Monooxygenases (FMOs) Involved in Olanzapine (B1677200) N-Oxidation

The primary enzyme responsible for the N-oxidation of olanzapine is the flavin-containing monooxygenase 3 (FMO3). nih.govnih.gov In vitro studies using human liver microsomes have demonstrated a direct correlation between the formation of olanzapine N-oxide and the levels and activity of FMO3. nih.gov FMOs are a class of enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. nih.govoptibrium.com The formation of olanzapine N-oxide was found to be linear up to a concentration of 300 microM of olanzapine, indicating a high capacity of FMO3 for this reaction. nih.gov

Role of Cytochrome P450 (CYP) Isoforms in Minor N-Oxide Formation Pathways

While FMO3 is the major enzyme in olanzapine N-oxidation, cytochrome P450 (CYP) isoforms also contribute, albeit to a lesser extent. nih.govnih.gov In vitro studies have suggested that CYP2D6 can catalyze the formation of olanzapine N-oxide. researchgate.net However, the contribution of CYP2D6 to this specific metabolic pathway is considered minor compared to its role in the formation of other metabolites like 2-hydroxymethyl olanzapine. nih.govnih.gov

In Vitro Studies on the Stability and Reversion of Olanzapine N-Oxide to Parent Compound

The stability of olanzapine N-oxide is a critical factor in its pharmacokinetic profile. In vitro studies have shown that olanzapine N-oxide can be reduced back to its parent compound, olanzapine. nih.gov This reversion has been confirmed in whole blood samples, indicating that this process can occur in vivo. nih.gov The stability of olanzapine N-oxide was tested in blood at 25°C, with its concentration measured over time to assess the rate of reduction. nih.gov

N-oxides, in general, are known to be metabolically labile and can undergo reduction back to the parent amine. The stability of N-oxides can be influenced by factors such as pH and the presence of reducing agents. nih.gov The potential for in vivo reversion of olanzapine N-oxide to olanzapine complicates the interpretation of its role as a final excretory product versus a metabolic intermediate.

Isotopic Tracing using Olanzapine-d3 (B602520) N-Oxide for Metabolic Pathway Elucidation in Isolated Systems

The use of stable isotope-labeled compounds, such as olanzapine-d3 N-oxide, is a powerful tool for elucidating metabolic pathways. medchemexpress.comnih.gov By introducing a deuterated version of the metabolite, researchers can accurately trace its fate in isolated systems, such as liver microsomes or cell cultures, without the confounding presence of the endogenously formed metabolite. This technique allows for precise quantification of the conversion of this compound to other metabolites or its reversion back to olanzapine-d3.

Isotopic tracing helps to differentiate between the metabolism of the parent drug and the further metabolism of its metabolites. medchemexpress.com This is particularly important for understanding the complete metabolic map of a drug and identifying all contributing pathways. The availability of this compound as a research chemical facilitates these detailed metabolic investigations. medchemexpress.com

Comparative Metabolism of Olanzapine and its N-Oxide across Different Preclinical Species

The metabolism of olanzapine can vary significantly across different preclinical species, which is an important consideration for the extrapolation of animal data to humans. For instance, while FMO3 is the primary enzyme for N-oxidation in humans, the relative contribution of FMOs and CYPs may differ in species such as rats and dogs. nih.govnih.govnih.govnih.gov

Preclinical models are essential for studying the metabolic effects of olanzapine and its metabolites. nih.govmdpi.com For example, studies in rats have been used to investigate the metabolic disturbances associated with olanzapine treatment. nih.govmdpi.com Comparative studies often involve administering the drug to different animal models and analyzing the resulting metabolite profiles in plasma and urine. These studies help to identify species-specific metabolic pathways and to select the most appropriate animal model for predicting human metabolism and potential drug-drug interactions. nih.gov

| Parameter | Finding | Species | Reference |

| Primary N-Oxidation Enzyme | Flavin-containing monooxygenase 3 (FMO3) | Human | nih.gov, , nih.gov |

| Minor N-Oxidation Pathway | Cytochrome P450 2D6 (CYP2D6) | Human | researchgate.net |

| N-Oxide Stability | Reversion to parent olanzapine observed in vitro | Human (whole blood) | nih.gov |

| Primary Demethylation Enzyme | Cytochrome P450 1A2 (CYP1A2) | Human | nih.gov, researchgate.net |

Application of Olanzapine D3 N Oxide As an Internal Standard in Bioanalytical Method Development and Validation

Design and Implementation of Stable Isotope-Labeled Internal Standards in Bioanalytical Assays

The ideal internal standard (IS) for a quantitative bioanalytical assay co-elutes with the analyte of interest and experiences identical extraction recovery and matrix effects. Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are considered the gold standard for internal standardization in LC-MS based bioanalysis. acanthusresearch.comnih.gov Olanzapine-d3 (B602520) N-Oxide is a deuterated form of Olanzapine (B1677200) N-Oxide, a metabolite of the atypical antipsychotic drug Olanzapine. lgcstandards.comcymitquimica.com

The design of a suitable SIL internal standard like Olanzapine-d3 N-Oxide involves several key considerations:

Isotopic Purity: The SIL IS should have a high degree of isotopic enrichment and be substantially free of the unlabeled analyte to prevent interference and ensure accurate quantification, especially at the lower limit of quantification (LLOQ). acanthusresearch.com

Mass Difference: A sufficient mass difference between the analyte and the SIL IS is necessary to prevent spectral overlap. A mass shift of at least 3 atomic mass units (amu) is generally recommended to avoid isotopic crosstalk. acanthusresearch.com

Label Stability: The isotopic labels must be placed in a chemically stable position within the molecule to prevent exchange with protons from the solvent or matrix components. acanthusresearch.com For this compound, the deuterium atoms are typically located on the N-methyl group, a non-labile position.

Chemical Identity: The SIL IS should have nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these processes. crimsonpublishers.com

The implementation of this compound as an internal standard involves spiking a known concentration into all samples, including calibration standards, quality control (QC) samples, and unknown study samples, prior to sample extraction. nih.gov This allows for the normalization of the analyte response to the IS response, correcting for variability throughout the analytical procedure.

Method Development and Optimization for Olanzapine N-Oxide Quantification in Complex Biological Matrices

The development of a robust bioanalytical method for the quantification of Olanzapine N-Oxide in complex biological matrices such as plasma, serum, or urine requires careful optimization of several parameters. mdpi.comnih.gov The use of this compound as an internal standard is integral to this process.

Sample Preparation: The primary goal of sample preparation is to extract Olanzapine N-Oxide and this compound from the biological matrix while removing interfering endogenous components. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analytes from the matrix based on their differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analytes of interest.

Chromatographic Separation: Liquid chromatography, typically coupled with tandem mass spectrometry (LC-MS/MS), is the preferred technique for the quantification of Olanzapine N-Oxide. mdpi.comnih.gov

Column Chemistry: Reversed-phase columns (e.g., C18) are commonly used for the separation of olanzapine and its metabolites. nih.gov

Mobile Phase: The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good chromatographic peak shape, resolution, and retention time. nih.gov

Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, is often employed to effectively separate the analytes from matrix components and improve peak resolution.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of Olanzapine N-Oxide and its internal standard.

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of olanzapine and its metabolites. nih.gov

Multiple Reaction Monitoring (MRM): MRM is a highly specific detection mode where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. The MRM transitions for Olanzapine N-Oxide and this compound are optimized to maximize sensitivity and minimize interference.

Validation Parameters for Bioanalytical Methods Employing Deuterated Standards (e.g., accuracy, precision, linearity)

A bioanalytical method employing a deuterated standard like this compound must be fully validated to ensure its reliability. nih.goveuropa.eueuropa.eu The validation is performed in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The key validation parameters include:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. europa.eu |

| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | The calibration curve should have a correlation coefficient (r²) ≥ 0.99. researchgate.net |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). europa.eujapsonline.com |

| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). europa.eujapsonline.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio should be at least 5, with accuracy and precision within specified limits. europa.eu |

| Upper Limit of Quantification (ULOQ) | The highest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Accuracy and precision should be within specified limits. europa.eu |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples to unextracted standards. | Recovery of the analyte and IS should be consistent and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The matrix factor should be consistent across different lots of matrix. europa.eu |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should remain within ±15% of the initial concentration. japsonline.com |

This table presents a summary of key bioanalytical validation parameters and their typical acceptance criteria as per regulatory guidelines.

Strategies for Mitigating Matrix Effects and Enhancing Robustness in Quantitative Analysis

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting endogenous components, are a significant challenge in LC-MS based bioanalysis. chromatographyonline.comchromatographyonline.com While the use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, additional strategies can be employed to mitigate them and enhance method robustness:

Effective Sample Preparation: More rigorous sample preparation techniques, such as LLE or SPE, can be used to remove a larger portion of the interfering matrix components compared to a simple protein precipitation. chromatographyonline.com

Chromatographic Optimization: Modifying the chromatographic conditions to separate the analyte from the regions of significant ion suppression can be highly effective. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different type of chromatographic column. chromatographyonline.comchromatographyonline.com

Dilution of the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Post-Column Infusion: This technique can be used during method development to identify the regions in the chromatogram where significant matrix effects occur, allowing for the optimization of the chromatography to avoid these regions. chromatographyonline.comchromatographyonline.com

Standard Addition: In cases of severe and unpredictable matrix effects, the method of standard addition can be used, although it is more time-consuming. chromatographyonline.com

Even with a deuterated internal standard, differential matrix effects can sometimes occur if there is a slight separation between the analyte and the IS, particularly in areas of steep ion suppression gradients. myadlm.org Therefore, ensuring co-elution is a critical aspect of method development.

Considerations for Long-Term Storage Stability of Deuterated N-Oxide Reference Materials

The stability of the reference material, both the analyte and the internal standard, is paramount for the integrity of a bioanalytical study. For this compound, its long-term storage stability as a reference material needs to be established.

Storage Conditions: Reference materials are typically stored at low temperatures, such as -20°C or -80°C, to minimize degradation. lgcstandards.com The specific storage temperature should be based on stability data provided by the manufacturer or determined experimentally.

Formulation: The stability of the reference material can be affected by the solvent in which it is dissolved. Stock solutions are often prepared in organic solvents like acetonitrile or methanol and stored at low temperatures. nih.gov

Freeze-Thaw Stability: The stability of the analyte and IS in the biological matrix should be evaluated after multiple freeze-thaw cycles to ensure that samples can be re-analyzed if necessary.

Bench-Top Stability: The stability of the analyte and IS in the biological matrix at room temperature should be assessed to cover any potential delays during sample processing.

Autosampler Stability: The stability of the processed samples in the autosampler should be confirmed for the expected duration of the analytical run. nih.gov

For N-oxide compounds, there can be a potential for in-vitro reduction back to the parent drug, which has been observed for Olanzapine N-Oxide in whole blood. nih.gov Therefore, stability assessments for Olanzapine N-Oxide and by extension, its deuterated internal standard, should be comprehensive and consider potential metabolic or chemical conversions in the matrix.

Impurity and Degradation Product Profiling of Olanzapine N Oxide

Identification of Oxidative Degradation Products and Pathways for Olanzapine (B1677200) N-Oxide

Olanzapine, an atypical antipsychotic medication, is susceptible to degradation under various stress conditions, particularly oxidation. The formation of Olanzapine N-Oxide is a known metabolic pathway and is also observed as a degradation product. lgcstandards.comnih.govtargetmol.comsurrey.ac.uknih.gov Forced degradation studies on olanzapine have been instrumental in identifying its potential degradation products and understanding the pathways through which they are formed.

Oxidative stress, often simulated in laboratory settings using reagents like hydrogen peroxide, leads to the formation of several degradation products. One of the primary oxidative degradation products is Olanzapine N-Oxide, where the nitrogen atom of the piperazine (B1678402) ring is oxidized. lgcstandards.com Other identified oxidative degradation products include those resulting from the oxidation of the thiophene (B33073) ring of the olanzapine molecule. nih.gov

The degradation pathway to Olanzapine N-Oxide involves the nucleophilic nitrogen of the piperazine ring attacking an oxidizing agent. This transformation is a common metabolic route for many drugs containing a piperazine moiety.

Role of Olanzapine-d3 (B602520) N-Oxide in Comprehensive Impurity Profiling of Olanzapine Drug Substance

In the comprehensive analysis of drug impurities, the use of stable isotopically labeled internal standards is a widely accepted and robust practice, particularly in sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (d).

Olanzapine-d3 N-Oxide serves as an ideal internal standard for the accurate quantification of Olanzapine N-Oxide as an impurity in the olanzapine drug substance. By adding a known amount of this compound to a sample, any variations in sample preparation and instrument response can be normalized. This ensures that the measurement of the Olanzapine N-Oxide impurity is precise and accurate. The use of a deuterated standard, such as Olanzapine-d3 for olanzapine analysis, is a well-established method. researchgate.netnih.gov Following this principle, this compound is crucial for the reliable quantification of its non-labeled counterpart during impurity profiling.

Development of Stability-Indicating Analytical Methods for N-Oxide Related Impurities

The development of stability-indicating analytical methods is a critical component of drug development and quality control. These methods must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products, allowing for their accurate quantification. For olanzapine and its N-oxide related impurities, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometric detection are the most common techniques. nih.govresearchgate.net

Several stability-indicating HPLC methods have been developed and validated for the determination of olanzapine and its related substances. researchgate.net These methods are designed to be specific, linear, accurate, precise, and robust. A typical reversed-phase HPLC method might utilize a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile (B52724). The selection of the appropriate column, mobile phase composition, and detector wavelength is crucial for achieving the desired separation of olanzapine from Olanzapine N-Oxide and other potential impurities. LC-MS/MS methods offer even greater selectivity and sensitivity, allowing for the detection and quantification of trace-level impurities. researchgate.net

Investigation of Factors Influencing the Degradation Kinetics of Olanzapine N-Oxide (e.g., light, temperature, pH)

The rate at which Olanzapine N-Oxide forms or degrades is influenced by several environmental factors, including light, temperature, and pH. Understanding these degradation kinetics is essential for establishing appropriate storage conditions and shelf-life for the olanzapine drug product.

Light: Photostability studies are a key part of drug degradation analysis. While some studies on olanzapine suggest it is relatively stable under photolytic conditions, exposure to certain light conditions can potentially accelerate oxidative degradation pathways, leading to the formation of N-oxides and other photoproducts. nih.govresearchgate.net

Temperature: Temperature is a significant factor in the degradation of many pharmaceutical compounds. Increased temperatures generally accelerate the rate of chemical reactions, including the oxidation of olanzapine to Olanzapine N-Oxide. Studies on olanzapine have shown that its degradation is temperature-dependent. unn.edu.ng

pH: The stability of olanzapine and, by extension, the formation and stability of its N-oxide, is highly dependent on the pH of the environment. Olanzapine has been shown to degrade under both acidic and basic conditions. researchgate.netunn.edu.ng The rate of degradation is often different at various pH levels, with the compound exhibiting maximum stability within a specific pH range.

Below are tables summarizing the findings on the degradation of olanzapine under various conditions, which can be indicative of the conditions affecting Olanzapine N-Oxide.

Table 1: Summary of Olanzapine Degradation Under Different Stress Conditions

| Stress Condition | Observation | Reference(s) |

|---|---|---|

| Acidic Hydrolysis (e.g., 0.1 N HCl) | Degradation observed. | researchgate.netunn.edu.ng |

| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Degradation observed. | unn.edu.ng |

| Oxidative (e.g., H₂O₂) | Significant degradation, formation of N-oxide and other products. | nih.gov |

| Photolytic | Relatively stable, but some degradation possible. | nih.govresearchgate.net |

| Thermal | Degradation is temperature-dependent. | unn.edu.ng |

Table 2: Kinetic Data for Olanzapine Degradation at Different Temperatures and pH

| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|

| 25 | 0.70 | - | 57 days | |

| 50 | 0.70 | - | - | unn.edu.ng |

| 60 | 0.70 | - | - | unn.edu.ng |

| 70 | 0.70 | - | - | unn.edu.ng |

| 80 | 0.70 | - | - | unn.edu.ng |

| 25 | 13.90 | - | 2 days | |

| 50 | 13.90 | - | - | unn.edu.ng |

| 60 | 13.90 | - | - | unn.edu.ng |

| 70 | 13.90 | - | - | unn.edu.ng |

| 80 | 13.90 | - | - | unn.edu.ng |

Note: Specific rate constants for each temperature were not provided in the referenced literature, but a clear temperature-dependent degradation was established.

Q & A

Q. How should conflicting interpretations of this compound’s genotoxic risks be addressed in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.